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Overview
Description
PHI-101 is an orally bioavailable novel small molecule that acts as a next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has shown potent anti-leukemic activity in primary acute myeloid leukemia samples harboring several FLT3-resistance mutations . This compound is particularly significant in the treatment of acute myeloid leukemia, especially in patients who have developed resistance to other FLT3 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHI-101 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of PHI-101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PHI-101 undergoes various chemical reactions, including:
Oxidation: PHI-101 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in PHI-101.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the PHI-101 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
PHI-101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FLT3 inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of FLT3 in cell growth and differentiation.
Medicine: Investigated as a therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Potential applications in the development of new cancer therapies and drug discovery platforms
Mechanism of Action
PHI-101 exerts its effects by inhibiting the activity of FLT3, a member of the class III receptor tyrosine kinase family. FLT3 plays a crucial role in regulating cell growth and differentiation of hematopoietic cells. PHI-101 binds to the FLT3 receptor and inhibits its phosphorylation, thereby blocking downstream signaling pathways such as STAT5 and ERK1/2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated acute myeloid leukemia cells .
Comparison with Similar Compounds
PHI-101 is compared with other FLT3 inhibitors such as:
Gilteritinib: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Quizartinib: A FLT3 inhibitor that targets similar mutations.
Midostaurin: An older FLT3 inhibitor with broader kinase inhibition.
PHI-101’s uniqueness lies in its ability to overcome resistance mutations that limit the efficacy of other FLT3 inhibitors, making it a promising candidate for the treatment of refractory or relapsed acute myeloid leukemia .
Properties
CAS No. |
2127107-15-5 |
---|---|
Molecular Formula |
C19H19FN4O2S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(carbamoylamino)-5-[2-(3-fluorophenyl)ethynyl]-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19FN4O2S/c20-13-4-1-3-12(9-13)6-7-15-10-16(24-19(21)26)17(27-15)18(25)23-14-5-2-8-22-11-14/h1,3-4,9-10,14,22H,2,5,8,11H2,(H,23,25)(H3,21,24,26)/t14-/m0/s1 |
InChI Key |
ULVAGWVTXBTFRN-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |
Origin of Product |
United States |
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